2-(1H-indol-5-yl)-2-methylpropanoic acid
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Overview
Description
2-(1H-indol-5-yl)-2-methylpropanoic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a focal point of research in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-5-yl)-2-methylpropanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the condensation of (2,2-dimethoxy-ethyl)-trimethylammonium bromide with thiophenol followed by Fischer indolisation with polyphosphoric acid can yield indole derivatives .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and green chemistry principles to enhance yield and reduce environmental impact. These methods may include the use of metal catalysts and environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or isatins.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while reduction can produce indolines .
Scientific Research Applications
2-(1H-indol-5-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity. For instance, they may inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-(1H-indol-5-yl)-2-methylpropanoic acid is unique due to its specific structural features and the resulting biological activities. Its methylpropanoic acid side chain distinguishes it from other indole derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(1H-indol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-12(2,11(14)15)9-3-4-10-8(7-9)5-6-13-10/h3-7,13H,1-2H3,(H,14,15) |
InChI Key |
OYTUQWFVYGPPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)NC=C2)C(=O)O |
Origin of Product |
United States |
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